
Lithium;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium-zinc compounds, particularly the stoichiometric compound LiZn, have garnered significant interest due to their unique properties and potential applications. These intermetallic compounds are formed by combining lithium and zinc, both of which are known for their desirable electronic and mechanical properties. Lithium-zinc compounds are particularly notable for their light mass and high energy density, making them promising candidates for various technological applications, including energy storage and advanced battery technologies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium-zinc compounds typically involves the direct reaction of lithium and zinc under controlled conditions. One common method is to compress pure lithium and zinc mixtures in a diamond-anvil cell, which facilitates the formation of the stoichiometric compound LiZn at pressures below 1 GPa . Further compression above 10 GPa can lead to the formation of Li₂Zn, which has the highest lithium content among lithium-zinc compounds .
Industrial Production Methods: Industrial production of lithium-zinc compounds often involves the use of high-pressure techniques to ensure the proper formation of the desired stoichiometric phases. Additionally, the use of inert atmospheres, such as nitrogen or helium, is crucial to prevent unwanted reactions with moisture, oxygen, and carbon dioxide . The choice of solvents, such as diethyl ether or tetrahydrofuran, also plays a significant role in the successful synthesis of these compounds .
化学反応の分析
Types of Reactions: Lithium-zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both lithium and zinc, which contribute to the overall reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of lithium-zinc compounds include halides, acids, and bases. For example, the reaction of lithium-zinc compounds with organic halides can lead to the formation of organometallic derivatives . The choice of solvent and reaction conditions, such as temperature and pressure, are critical factors that influence the outcome of these reactions.
Major Products: The major products formed from the reactions of lithium-zinc compounds depend on the specific reagents and conditions used. For instance, the reaction with halides can produce organometallic compounds, while reactions with acids or bases can lead to the formation of various lithium and zinc salts .
科学的研究の応用
Lithium-zinc compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in advanced battery technologies, particularly lithium-ion batteries, where they offer higher energy density compared to conventional materials . In biology and medicine, lithium-zinc compounds are explored for their potential therapeutic effects, including neuroprotective properties and the treatment of psychiatric disorders . Additionally, these compounds have industrial applications in the production of lightweight and high-strength materials .
作用機序
The mechanism of action of lithium-zinc compounds involves several molecular targets and pathways. One key mechanism is the inhibition of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes . Lithium-zinc compounds also interact with inositol monophosphatase (IMPA), affecting the phosphoinositide signaling pathway . These interactions contribute to the neuroprotective and therapeutic effects of lithium-zinc compounds, making them valuable in the treatment of neurodegenerative diseases and psychiatric disorders .
類似化合物との比較
Lithium-zinc compounds can be compared with other similar compounds, such as lithium-magnesium and lithium-iron compounds. While all these compounds share some common properties, such as high energy density and lightweight characteristics, lithium-zinc compounds are unique in their specific electronic and mechanical properties . For example, zinc-based batteries are often highlighted for their abundance and cost-effectiveness compared to lithium-based batteries .
List of Similar Compounds:- Lithium-magnesium compounds
- Lithium-iron compounds
- Zinc-based compounds
特性
CAS番号 |
12057-22-6 |
|---|---|
分子式 |
LiZn |
分子量 |
72.3 g/mol |
IUPAC名 |
lithium;zinc |
InChI |
InChI=1S/Li.Zn |
InChIキー |
KUJOABUXCGVGIY-UHFFFAOYSA-N |
正規SMILES |
[Li].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


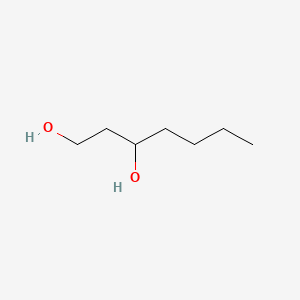

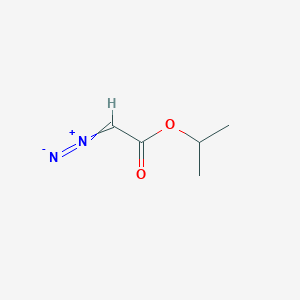
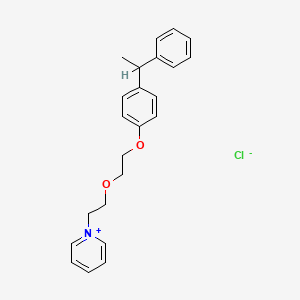
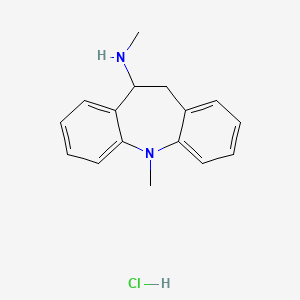
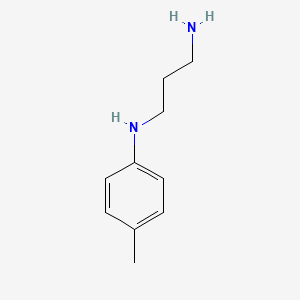
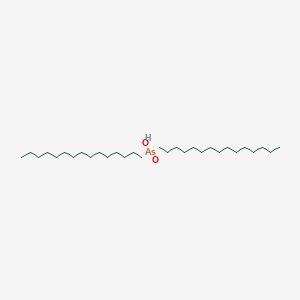

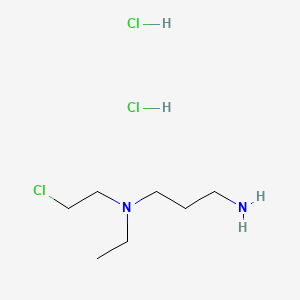
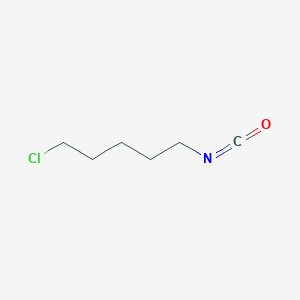
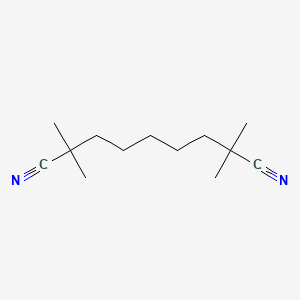

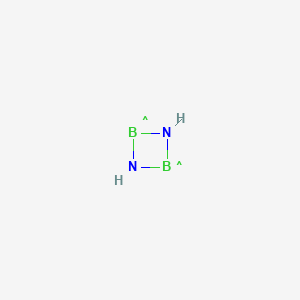
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
